萘啶酸钠盐
描述
Synthesis Analysis
Nalidixic acid sodium salt can be synthesized from nalidixic acid through various chemical processes, including intercalation into zinc hydroxide nitrate (ZHN) via an ion exchange method. This process results in a nanocomposite that exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, demonstrating the compound's utility beyond its solubility improvements (Nabipour, Hossaini Sadr, & Thomas, 2016).
Molecular Structure Analysis
The molecular structure of nalidixic acid sodium salt reveals its capability to form various non-covalent adducts with proteins such as human and bovine serum albumin, indicating a complex interaction mechanism with biomolecules. This interaction is crucial for understanding its pharmacokinetics and pharmacodynamics properties (Monti et al., 2008).
Chemical Reactions and Properties
Nalidixic acid sodium salt undergoes photodecomposition, dependent on medium properties, indicating sensitivity to light and specific environmental conditions. This property is essential for understanding its stability and storage requirements (Pavez, Toro‐Labbé, & Encinas, 2006).
Physical Properties Analysis
The solubility of nalidixic acid is significantly enhanced in its sodium salt form, making it more applicable for various biological and chemical studies. This enhancement is due to the ionization of nalidixic acid, which improves its interaction with water molecules (Lee, Jung, Doh, & Kim, 2001).
Chemical Properties Analysis
The interaction of nalidixic acid sodium salt with liposomes and its photoreactivity in a protein environment provide insights into its chemical behavior in biological systems. These interactions are crucial for formulating drug delivery systems and understanding the compound's mechanism of action at the molecular level (Budai et al., 2004).
科学研究应用
Urinary Tract Infections Treatment : Nalidixic acid sodium salt, combined with sodium citrate, enhances urinary excretion of 7-hydroxy nalidixic acid, proving beneficial in treating urinary tract infections (Ferry et al., 1984).
Impetigo Treatment : An ointment formulation of nalidixic acid with isopropanol and nalidixic acid-sodium benzoate solid dispersion significantly reduced the healing time in impetigo patients (Tous et al., 2012).
Impact on Klebsiella Aerogenes Growth : Nalidixic acid inhibits the growth of Klebsiella aerogenes, affecting the organism's energy allocation and increasing wasted energy, demonstrating a dual-dose response (Bowden & James, 1985).
DNA Gyrase Inhibition in E. coli : Nalidixic and oxolinic acids inhibit DNA gyrase activity in Escherichia coli and induce the formation of a relaxation complex analogue (Sugino et al., 1977).
Antibacterial Activity Enhancement : Nalidixic acid peptide conjugates with optimized hydrophobicities and molecular charges significantly improve antibacterial activity against S. aureus (Ahmed & Kelley, 2017).
Solubility and Antibacterial Activity with Sodium Benzoate : Sodium benzoate enhances the solubility and antibacterial activity of nalidixic acid, particularly at a 1:8 ratio (Tous et al., 2012).
Chromosome Integrity in Humans : Nalidixic acid did not cause significant chromosome damage or abnormal forms in cultured human leukocytes (Stenchever et al., 1970).
Skin Cancer Risk via DNA Damage : Nalidixic acid can cause skin cancer through DNA damage mediated by its photoactivation (Hiraku et al., 1998).
Detection in Urine Samples : The development of square wave adsorptive stripping voltammetry method allows for the individual and simultaneous determination of nalidixic acid and its main metabolite in urine samples (Cabanillas et al., 2007).
Use in Intravenous Infusion : Intravenous infusion of nalidixic acid sodium salt in patients with infected urine resulted in sterile urine 14 days after completion (Economou et al., 1972).
Acute Intracranial Hypertension Risk : Nalidixic acid can cause acute intracranial hypertension in children when used for less than 24 hours or in large doses or for prolonged periods (Deonna & Guignard, 1974).
Carcinogenicity Studies : Nalidixic acid showed no carcinogenic potential in CDF1 mice (Kurokawa et al., 1986), but species differences in metabolism and disposition between rats and mice suggest varying carcinogenicity (Nomeir et al., 1996).
Determination in Fishes : A method was developed for accurate determination of nalidixic acid in fishes, with a recovery of 96.6 to 100.4% and a detection limit of 0.05g/ml (Kasuga et al., 1981).
Photostability and Photoactivity : Nalidixic acid has good photostability, with its photoactivity attributed to a radical pair formation-recombination process (Vermeersch et al., 1989).
Antimicrobial Activity in Presence of Non-Ionic Surfactants : The antimicrobial activity of nalidixic acid decreases in the presence of non-ionic surfactants (Gadalla et al., 1983).
Metabolism in Calves : Immature calves have a much slower disposition of nalidixic acid compared to adult humans, with a half-life of about 24 hours (McChesney et al., 1969).
Binding Site on Human Serum Albumin : Nalidixic Acid binding preference is at Site I on human serum albumin, involving Lys 199, due to the formation of significant contacts (2021).
Antibacterial Studies with Zinc Hydroxide Nitrate Nanocomposites : Nalidixic acid–zinc hydroxide nitrate nanocomposites show good inhibition against two species of Gram-positive and Gram-negative bacteria, preventing their growth more effectively than nalidixic acid alone (Nabipour et al., 2016).
安全和危害
Nalidixic acid sodium salt is harmful if swallowed and is suspected of causing cancer . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid dust formation .
属性
IUPAC Name |
sodium;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.Na/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14;/h4-6H,3H2,1-2H3,(H,16,17);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKRAUFZFDQWLE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N2NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
389-08-2 (Parent) | |
Record name | Nalidixate sodium anhydrous [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003374058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID001017230 | |
Record name | Sodium;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nalidixic acid sodium salt | |
CAS RN |
3374-05-8 | |
Record name | Nalidixate sodium anhydrous [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003374058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.146 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NALIDIXATE SODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7NU182221 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。